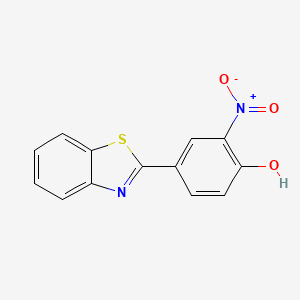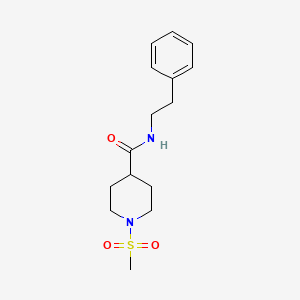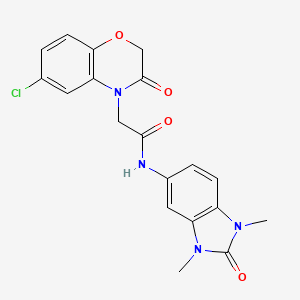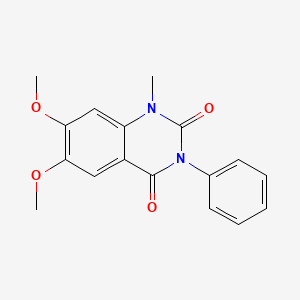
N-(2,5-dichlorophenyl)-3-(5-methyl-2-furyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dichlorophenyl)-3-(5-methyl-2-furyl)propanamide, commonly known as DCFP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DCFP belongs to the class of amides and has been studied for its use in treating various diseases, including cancer and inflammation.
作用機序
The mechanism of action of DCFP is not fully understood, but it is believed to act by inhibiting specific enzymes and proteins involved in cancer growth and inflammation. In cancer cells, DCFP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in cancer growth and progression. Inflammation is also regulated by various cytokines, and DCFP has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects:
Studies have shown that DCFP has various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. In cancer cells, DCFP has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. Inflammation is also regulated by various cytokines, and DCFP has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In neurodegenerative diseases, DCFP has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.
実験室実験の利点と制限
One of the advantages of DCFP for lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, DCFP has been extensively studied, and its mechanism of action is well-understood, making it an ideal compound for further research. However, one of the limitations of DCFP is its low solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for DCFP research. One area of research is the development of DCFP analogs with improved solubility and potency. Another area of research is the study of DCFP in combination with other drugs for improved therapeutic efficacy. Additionally, the potential use of DCFP in treating other diseases such as diabetes and cardiovascular disease is an area of interest for future research. Finally, the use of DCFP in preclinical and clinical trials for cancer and inflammation treatment is an exciting area of research with significant potential for therapeutic development.
合成法
The synthesis of DCFP involves the reaction of 2,5-dichlorophenyl isocyanate with 5-methyl-2-furan carboxylic acid in the presence of a base such as triethylamine. The reaction yields DCFP as a white crystalline solid, which can be purified using recrystallization techniques. The purity of the compound can be determined using spectroscopic methods such as NMR and IR.
科学的研究の応用
DCFP has been extensively studied for its potential use in treating cancer, inflammation, and other diseases. In cancer research, DCFP has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its anti-inflammatory properties, with research indicating that it can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, DCFP has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(2,5-dichlorophenyl)-3-(5-methylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2/c1-9-2-4-11(19-9)5-7-14(18)17-13-8-10(15)3-6-12(13)16/h2-4,6,8H,5,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAQHXQAWFUOFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49640850 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)thiourea](/img/structure/B5695082.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzamide](/img/structure/B5695105.png)





![2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5695143.png)

![5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(methylsulfonyl)indoline](/img/structure/B5695151.png)
![2-phenoxy-N-[(3-pyridinylamino)carbonothioyl]acetamide](/img/structure/B5695153.png)
![N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B5695155.png)